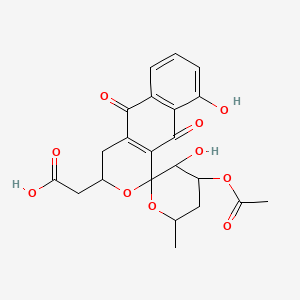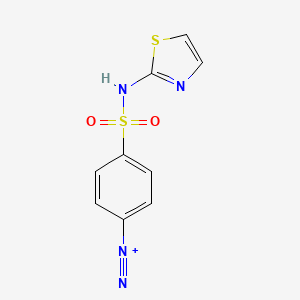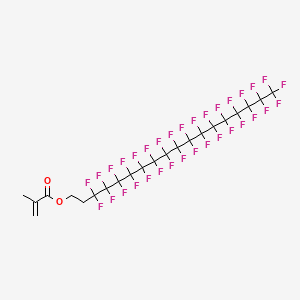
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate is a fluorinated methacrylate compound. It is characterized by its long perfluorinated alkyl chain, which imparts unique properties such as low surface energy, high chemical resistance, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate typically involves the esterification of methacrylic acid with a perfluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate can undergo various chemical reactions, including:
Polymerization: The methacrylate group can participate in free radical polymerization to form polymers and copolymers.
Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions, although these reactions are typically slow due to the strong C-F bonds.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and the corresponding perfluorinated alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as amines or thiols can be used, often requiring elevated temperatures and prolonged reaction times.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed, typically under reflux.
Major Products
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and perfluorinated alcohols, which can be further utilized in various chemical processes.
Aplicaciones Científicas De Investigación
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as low surface energy and high chemical resistance.
Biology: Employed in the development of biomaterials with anti-fouling properties, which are useful in medical devices and implants.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable, hydrophobic coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants that require high durability and resistance to harsh environments.
Mecanismo De Acción
The unique properties of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate are primarily due to its long perfluorinated alkyl chain. This chain imparts hydrophobicity and chemical resistance by creating a barrier that repels water and resists chemical attack. The methacrylate group allows for polymerization, enabling the formation of polymers with tailored properties. The compound’s mechanism of action in biological systems involves the formation of stable, non-reactive surfaces that prevent protein adsorption and cell adhesion, making it valuable in anti-fouling applications.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctyl methacrylate: Similar in structure but with a shorter perfluorinated chain, resulting in different physical properties.
Perfluorodecyl methacrylate: Another related compound with a different chain length, affecting its hydrophobicity and chemical resistance.
Perfluorododecyl methacrylate: Similar in functionality but with variations in chain length and resulting properties.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate stands out due to its exceptionally long perfluorinated chain, which provides superior hydrophobicity and chemical resistance compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring extreme durability and resistance to harsh conditions.
Propiedades
Número CAS |
59778-97-1 |
|---|---|
Fórmula molecular |
C22H9F33O2 C16F33CH2CH2OC(O)C(CH3)=CH2 |
Peso molecular |
932.3 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H9F33O2/c1-5(2)6(56)57-4-3-7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)15(39,40)16(41,42)17(43,44)18(45,46)19(47,48)20(49,50)21(51,52)22(53,54)55/h1,3-4H2,2H3 |
Clave InChI |
XLGBPNZHUPJRPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



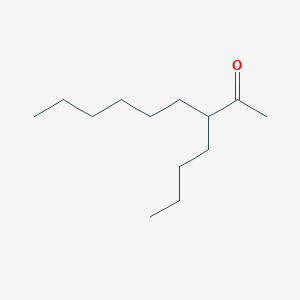

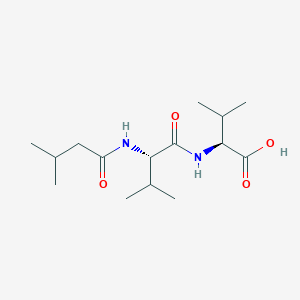
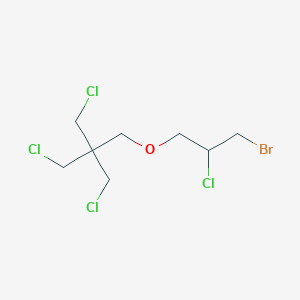
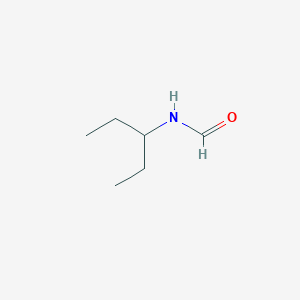

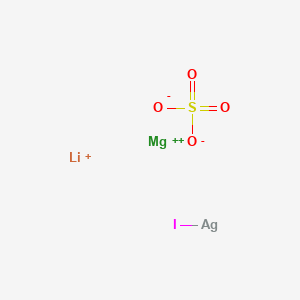


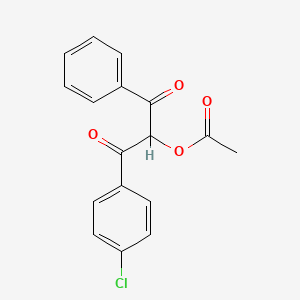
silane](/img/structure/B14611095.png)
